![molecular formula C15H18O4 B082831 Diethyl 2-[(4-methylphenyl)methylene]malonate CAS No. 14111-33-2](/img/structure/B82831.png)

Diethyl 2-[(4-methylphenyl)methylene]malonate

Description

Properties

IUPAC Name |

diethyl 2-[(4-methylphenyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKBMHTZKUMANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348885 | |

| Record name | Diethyl [(4-methylphenyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14111-33-2 | |

| Record name | Diethyl [(4-methylphenyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 2-[(4-methylphenyl)methylene]malonate synthesis mechanism

An In-Depth Technical Guide to the Synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate, a valuable α,β-unsaturated compound in organic synthesis. The core of this synthesis is the Knoevenagel condensation, a venerable yet highly efficient carbon-carbon bond-forming reaction. This document delves into the underlying reaction mechanism, offers a detailed experimental protocol, and discusses the critical parameters that govern the reaction's success. It is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis who require a deep, practical understanding of this transformation.

Introduction and Significance

Diethyl 2-[(4-methylphenyl)methylene]malonate (CAS No. 14111-33-2) belongs to the class of benzylidenemalonates. These structures are prominent intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] The reactivity of the molecule is characterized by the electron-withdrawing nature of the two ester groups and the conjugated double bond, making it a versatile Michael acceptor and a precursor for various subsequent transformations.

The synthesis of this target molecule is a classic illustration of the Knoevenagel condensation , which involves the reaction of an active methylene compound with an aldehyde or ketone.[4][5] In this specific case, diethyl malonate serves as the active methylene component, and 4-methylbenzaldehyde (p-tolualdehyde) is the carbonyl substrate.

The Knoevenagel Condensation: Mechanistic Deep Dive

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[5] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine or pyridine), which is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.[5][6]

The mechanism proceeds through several distinct steps:

-

Enolate Formation: The catalyst, a mild base (B:), abstracts an acidic α-hydrogen from diethyl malonate. The methylene protons of diethyl malonate are particularly acidic (pKa ≈ 14) because the resulting carbanion is stabilized by resonance, delocalizing the negative charge across both carbonyl groups.[1][2] This generates a nucleophilic enolate ion.

-

Nucleophilic Attack: The resonance-stabilized carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde. This addition step results in the formation of a tetrahedral alkoxide intermediate.[6]

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (BH⁺), yielding a β-hydroxy malonate derivative (an aldol-type adduct).[6]

-

Dehydration: Under the reaction conditions, this β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule). The removal of the hydroxyl group and an adjacent proton is facilitated by the acidity of the remaining α-hydrogen and results in the formation of a stable, conjugated π-system. This final elimination step provides the thermodynamic driving force for the reaction, yielding the final product, Diethyl 2-[(4-methylphenyl)methylene]malonate.[5][6]

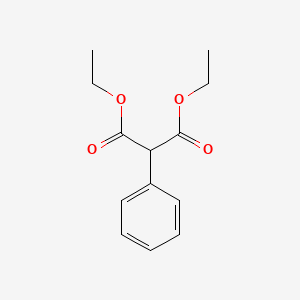

The entire mechanistic pathway is visualized in the diagram below.

Caption: The Knoevenagel condensation mechanism, proceeding from reactants through key intermediates to the final product.

Experimental Protocol

This protocol is adapted from established procedures for Knoevenagel condensations, such as those found in Organic Syntheses, which provide a robust and validated methodology.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 4-Methylbenzaldehyde | C₈H₈O | 120.15 | 12.0 g (11.7 mL) | 0.10 | Ensure purity; distill if necessary. |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 16.8 g (16.0 mL) | 0.105 | Use a slight excess. |

| Piperidine | C₅H₁₁N | 85.15 | 0.5 mL | ~0.005 | Catalyst. Handle in a fume hood. |

| Toluene | C₇H₈ | 92.14 | 50 mL | - | Reaction solvent. |

| Hydrochloric Acid (2M) | HCl | 36.46 | 2 x 25 mL | - | For workup. |

| Saturated NaCl soln. | NaCl | 58.44 | 25 mL | - | For workup (brine wash). |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent. |

Synthesis Workflow

The overall experimental workflow is outlined below.

Sources

- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

A Technical Guide to the Spectroscopic Profile of Diethyl 2-[(4-methylphenyl)methylene]malonate

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of Diethyl 2-[(4-methylphenyl)methylene]malonate (molecular formula C₁₅H₁₈O₄, molecular weight 262.30 g/mol ). As a member of the Knoevenagel condensation product family, this compound and its analogs are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals. Accurate structural elucidation and purity assessment are paramount, necessitating a deep understanding of its spectroscopic signature. This document details the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, grounding the interpretation in fundamental principles and established methodologies. The protocols described herein are designed to be self-validating, ensuring researchers in drug discovery and organic synthesis can confidently identify and characterize this molecule.

Molecular Structure and Spectroscopic Overview

The structure of Diethyl 2-[(4-methylphenyl)methylene]malonate features several key functional groups that give rise to a distinct spectroscopic profile: a para-substituted aromatic ring, a conjugated carbon-carbon double bond (alkene), and two ethyl ester groups. The interpretation of its spectra relies on understanding how these components interact and influence the chemical environment of each atom.

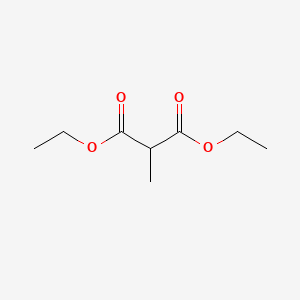

Below is the chemical structure with key proton and carbon environments labeled for reference in the subsequent spectroscopic discussions.

Caption: Labeled structure of Diethyl 2-[(4-methylphenyl)methylene]malonate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the structure. The spectrum is predicted based on data from the closely related Diethyl (phenylmethylene)malonate and established principles of substituent effects. The para-methyl group simplifies the aromatic region into a classic AA'BB' system, often appearing as two distinct doublets.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| Hₐ | ~7.75 | Singlet (s) | 1H | Vinylic proton, =CH -Ar | Strongly deshielded by two anisotropic carbonyl groups and the conjugated aromatic ring. |

| Hₑ | ~7.40 | Doublet (d) | 2H | Aromatic protons, ortho to C=C | Deshielded by proximity to the electron-withdrawing methylene malonate group. |

| Hₒ | ~7.20 | Doublet (d) | 2H | Aromatic protons, meta to C=C | Less deshielded than ortho protons; shows coupling to ortho protons. |

| Hₖ | ~4.30 | Quartet (q) | 4H | Methylene protons, -O-CH₂ -CH₃ | Deshielded by the adjacent ester oxygen; split by the methyl group protons. |

| Hₘ | ~2.40 | Singlet (s) | 3H | Aromatic methyl protons, Ar-CH₃ | Appears in the typical benzylic proton region. |

| Hₙ | ~1.35 | Triplet (t) | 6H | Methyl protons, -O-CH₂-CH₃ | Shielded aliphatic protons; split by the adjacent methylene protons. |

Causality and Experimental Choices

The choice of deuterated chloroform (CDCl₃) is standard for non-polar to moderately polar organic compounds, as it offers excellent solubility and a single, easily identifiable solvent peak.[1] Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm) for universal referencing. The predicted downfield shift of the vinylic proton (Hₐ) is a key diagnostic feature, resulting from the powerful deshielding cone of the two carbonyl groups and its position in the plane of the aromatic ring.[2]

General Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Data Acquisition: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides critical information about the carbon skeleton of the molecule. Due to the molecule's symmetry, certain carbon signals are equivalent (e.g., the two C=O groups and the two sets of ethyl carbons).

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~166.5 | C =O (Ester carbonyls) | Typical chemical shift for α,β-unsaturated ester carbonyl carbons. |

| ~142.0 | Ar-C (ipso, attached to C=C) | Quaternary carbon, deshielded by attachment to the alkene. |

| ~141.5 | =C H-Ar (Vinylic) | Alkene carbon attached to the aromatic ring. |

| ~139.0 | Ar-C (ipso, attached to CH₃) | Quaternary aromatic carbon bearing the methyl group. |

| ~129.8 | Ar-C H (ortho to C=C) | Aromatic CH carbons. |

| ~129.5 | Ar-C H (meta to C=C) | Aromatic CH carbons. |

| ~128.0 | =C (COOEt)₂ (Vinylic) | Alkene carbon attached to the two ester groups. |

| ~61.5 | -O-CH₂ -CH₃ | Methylene carbon deshielded by the adjacent oxygen atom. |

| ~21.5 | Ar-CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |

| ~14.0 | -O-CH₂-CH₃ | Shielded terminal methyl carbon of the ethyl group. |

Causality and Experimental Choices

Proton-decoupled ¹³C NMR is the standard experiment, which yields a single peak for each unique carbon environment, simplifying the spectrum. The chemical shifts are highly predictable based on established correlation tables and computational models.[3] The downfield positions of the carbonyl and vinylic carbons are characteristic of their sp² hybridization and proximity to electronegative atoms or conjugated systems.

General Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 50-100 mg of the compound in 0.6-0.7 mL of CDCl₃ in a 5 mm NMR tube. A higher concentration is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Utilize a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: Employ a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 512 to 2048) and a longer relaxation delay (2-5 seconds) are typically necessary.

-

Processing: Process the data similarly to ¹H NMR. The spectrum is referenced to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum is expected to be dominated by strong absorptions from the carbonyl groups and features indicative of the aromatic and alkene moieties.

Table 3: Predicted Major Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~3050 | Medium | Aromatic & Vinylic C-H stretch | Characteristic of sp² C-H bonds. |

| ~2980 | Medium | Aliphatic C-H stretch | Asymmetric and symmetric stretching of CH₃ and CH₂ groups. |

| ~1725 | Very Strong | C=O stretch (Ester) | The strong intensity is due to the large change in dipole moment during vibration. Conjugation with the C=C bond lowers the frequency from a typical saturated ester (~1740 cm⁻¹).[2] |

| ~1630 | Medium | C=C stretch (Alkene) | Stretching of the conjugated carbon-carbon double bond. |

| ~1610 & ~1510 | Medium-Weak | C=C stretch (Aromatic ring) | Characteristic skeletal vibrations of the benzene ring. |

| ~1250 & ~1150 | Strong | C-O stretch (Ester) | Asymmetric and symmetric stretching of the C-O-C linkage. |

| ~820 | Strong | C-H out-of-plane bend | Characteristic of 1,4-disubstituted (para) benzene rings. |

General Protocol for FTIR Spectroscopy

-

Sample Preparation: The spectrum can be acquired from a neat liquid sample applied as a thin film between two salt (NaCl or KBr) plates. Alternatively, for solids or viscous oils, an Attenuated Total Reflectance (ATR) accessory is highly convenient.[1]

-

Background Scan: First, record a background spectrum of the empty instrument to subtract contributions from atmospheric CO₂ and H₂O.

-

Sample Scan: Place the prepared sample in the beam path and acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The data is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, offering further structural confirmation. Electron Ionization (EI) is a common technique that induces characteristic fragmentation.

Table 4: Predicted Key Fragments in Mass Spectrometry (EI)

| m/z Value | Proposed Fragment Ion | Rationale for Fragmentation |

|---|---|---|

| 262 | [M]⁺ | Molecular ion peak, corresponding to the intact molecule C₁₅H₁₈O₄. |

| 217 | [M - OEt]⁺ | Loss of an ethoxy radical (-•OCH₂CH₃, 45 Da). A common fragmentation for ethyl esters. |

| 189 | [M - COOEt]⁺ | Loss of an ethoxycarbonyl radical (-•COOCH₂CH₃, 73 Da). |

| 173 | [M - OEt - CO]⁺ | Subsequent loss of carbon monoxide (28 Da) from the [M - OEt]⁺ fragment. |

| 115 | [C₉H₇]⁺ | Fragment corresponding to the methyl-styryl cation, resulting from cleavage of the bond between the vinylic carbon and the malonate group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a classic fragment for toluene-containing compounds, formed via benzylic cleavage and rearrangement.[4] |

General Protocol for Mass Spectrometry (GC-MS)

-

Sample Introduction: Dilute the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

-

Separation: The compound travels through a GC column (e.g., a DB-5ms), which separates it from any impurities based on boiling point and polarity.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV for EI).

-

Detection: The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Integrated Spectroscopic Analysis Workflow

The confident identification of a compound relies not on a single technique, but on the corroboration of data from multiple orthogonal methods. The workflow below illustrates the logical progression of analysis.

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic profile of Diethyl 2-[(4-methylphenyl)methylene]malonate is highly characteristic and allows for unambiguous identification. The ¹H NMR spectrum is defined by a downfield vinylic singlet and a para-substituted aromatic pattern. The ¹³C NMR confirms the presence of 10 unique carbon environments. The IR spectrum shows intense ester carbonyl and C-O stretching bands, while the mass spectrum will display a clear molecular ion peak and predictable fragmentation patterns corresponding to the loss of ester-related moieties. By integrating these techniques as outlined, researchers can ensure the structural integrity and purity of this valuable synthetic intermediate.

References

-

PubChem. Diethyl methylmalonate. National Center for Biotechnology Information. [Link]

-

PubChem. Diethyl (phenylmethylene)malonate. National Center for Biotechnology Information. [Link]

-

Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(3), 62-68. [Link]

-

mzCloud. Diethyl malonate. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

-

PubChem. Diethyl (ethoxymethylene)malonate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

-

NIST. Diethyl malonate. NIST Chemistry WebBook. [Link]

- Google Patents. CN109336762B - Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene)

-

Mandal, K. K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

-

PubChem. Diethyl 2-(2-methylallyl)malonate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. diethyl methylenemalonate. [Link]

-

Reich, H. J. Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Link]

Sources

Characterization of Diethyl 2-[(4-methylphenyl)methylene]malonate

An In-depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of Diethyl 2-[(4-methylphenyl)methylene]malonate (CAS No. 14111-33-2), a key intermediate in synthetic organic chemistry. The document is structured to serve researchers, scientists, and drug development professionals by detailing its synthesis via the Knoevenagel condensation, offering an in-depth analysis of its structural characterization through modern spectroscopic techniques, and discussing its chemical reactivity and potential applications. The methodologies are presented with a focus on the underlying chemical principles, ensuring both theoretical understanding and practical applicability. All data and protocols are substantiated with references to authoritative sources.

Introduction and Synthetic Rationale

Diethyl 2-[(4-methylphenyl)methylene]malonate is a derivative of diethyl malonate, a cornerstone active methylene compound in organic synthesis.[1][2] Its structure, featuring an α,β-unsaturated dicarbonyl system conjugated to a p-tolyl group, makes it a highly versatile building block for the synthesis of more complex molecular architectures, including pharmaceuticals and specialty polymers.

The most direct and efficient route to this compound is the Knoevenagel condensation , a classic carbon-carbon bond-forming reaction. This reaction involves the nucleophilic addition of an active hydrogen compound, such as diethyl malonate, to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield a conjugated product.[3][4][5] The choice of 4-methylbenzaldehyde (p-tolualdehyde) as the carbonyl component and diethyl malonate as the active methylene source is predicated on their commercial availability and the reaction's high efficiency. The reaction is typically catalyzed by a weak base, which is strong enough to deprotonate the malonate ester but not so strong as to induce self-condensation of the aldehyde.[3]

Synthesis via Knoevenagel Condensation

The synthesis of the title compound is a prime example of the Knoevenagel condensation, valued for its operational simplicity and high yields.

Reaction Principle and Mechanism

The reaction proceeds in three key steps:

-

Enolate Formation : The weakly basic catalyst (e.g., piperidine) abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate ion.

-

Nucleophilic Addition : The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde to form an aldol-type addition intermediate.

-

Dehydration : The intermediate alcohol is protonated and subsequently loses a molecule of water (elimination) to form the stable, conjugated α,β-unsaturated final product.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylbenzaldehyde (0.10 mol), diethyl malonate (0.12 mol), and 50 mL of absolute ethanol.

-

Catalyst Addition : While stirring, add piperidine (0.01 mol) dropwise to the mixture.

-

Reaction : Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 150 mL of ice-cold water acidified with a small amount of HCl.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing : Combine the organic layers and wash successively with 50 mL of water and 50 mL of brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield Diethyl 2-[(4-methylphenyl)methylene]malonate as a clear oil or low-melting solid.

Physical and Chemical Properties

A summary of the key physical and chemical identifiers for the title compound is provided below.

| Property | Value | Source |

| IUPAC Name | Diethyl 2-[(4-methylphenyl)methylene]propanedioate | N/A |

| CAS Number | 14111-33-2 | [6] |

| Molecular Formula | C₁₅H₁₈O₄ | [6] |

| Molecular Weight | 262.30 g/mol | [6] |

| Appearance | Colorless to pale yellow oil or low-melting solid | General Observation |

Structural Characterization and Spectroscopic Analysis

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The expected data are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum provides unambiguous evidence for the compound's structure by showing distinct signals for each unique proton environment.

-

δ ~7.7 (s, 1H) : This singlet corresponds to the vinylic proton (=CH-Ar), deshielded by the anisotropic effects of the adjacent aromatic ring and the electron-withdrawing carbonyl groups.

-

δ ~7.3 (d, 2H) & δ ~7.2 (d, 2H) : These two doublets in the aromatic region represent the four protons of the p-substituted benzene ring, exhibiting a characteristic AA'BB' splitting pattern.

-

δ ~4.3 (q, 4H) : This quartet arises from the four methylene protons (-O-CH₂ -CH₃) of the two equivalent ethyl ester groups, split by the adjacent methyl protons.

-

δ ~2.4 (s, 3H) : A sharp singlet in the upfield region corresponding to the three protons of the methyl group attached to the aromatic ring (Ar-CH₃ ).

-

δ ~1.3 (t, 6H) : This triplet is due to the six methyl protons (-O-CH₂-CH₃ ) of the two equivalent ethyl ester groups, split by the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments.

-

δ ~166 ppm & ~164 ppm : Two distinct signals in the downfield region for the two non-equivalent ester carbonyl carbons (C=O).

-

δ ~142 ppm : Signal for the vinylic carbon attached to the aromatic ring (C =CH-Ar).

-

δ ~141 ppm & ~131 ppm : Signals for the two quaternary carbons of the aromatic ring.

-

δ ~129.8 ppm & ~129.5 ppm : Signals for the four CH carbons of the aromatic ring.

-

δ ~128 ppm : Signal for the α-carbon of the malonate moiety (=C (COOEt)₂).

-

δ ~61 ppm : Signal for the two equivalent methylene carbons of the ethyl esters (-O-CH₂ -CH₃).

-

δ ~21 ppm : Signal for the methyl carbon attached to the aromatic ring (Ar-CH₃ ).

-

δ ~14 ppm : Signal for the two equivalent methyl carbons of the ethyl esters (-O-CH₂-CH₃ ).

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

~3030 cm⁻¹ : C-H stretching vibrations for the sp² carbons of the aromatic ring and the vinylic double bond.

-

~2980 cm⁻¹ : C-H stretching vibrations for the sp³ carbons of the ethyl and methyl groups.

-

~1725 cm⁻¹ : A very strong and sharp absorption band characteristic of the C=O stretching of the conjugated ester carbonyl groups.

-

~1630 cm⁻¹ : C=C stretching vibration of the alkene bond.

-

~1610, ~1510 cm⁻¹ : C=C stretching vibrations within the aromatic ring.

-

~1250, ~1180 cm⁻¹ : Strong C-O stretching vibrations characteristic of the ester functional groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the compound's fragmentation pattern under electron impact (EI).

-

m/z = 262 : Molecular ion peak [M]⁺, confirming the molecular weight of the compound.

-

m/z = 217 : Fragment corresponding to the loss of an ethoxy radical (•OC₂H₅) from the molecular ion, [M - 45]⁺.

-

m/z = 189 : Fragment corresponding to the loss of a carboethoxy radical (•COOC₂H₅), [M - 73]⁺.

-

m/z = 115 : A prominent fragment likely corresponding to the tolyl-vinyl cation [CH₃-C₆H₄-CH=CH]⁺.

Summary of Characterization Data

| Technique | Data Type | Expected Values / Observations |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.7 (s, 1H), ~7.3 (d, 2H), ~7.2 (d, 2H), ~4.3 (q, 4H), ~2.4 (s, 3H), ~1.3 (t, 6H) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~166, 164 (C=O); ~142, 141, 131, 129.8, 129.5, 128 (Ar-C, C=C); ~61 (-OCH₂-); ~21 (Ar-CH₃); ~14 (-CH₃) |

| IR | Wavenumber (cm⁻¹) | ~1725 (C=O, strong); ~1630 (C=C); ~1250 (C-O, strong) |

| MS (EI) | Mass-to-charge (m/z) | 262 [M]⁺, 217 [M-OC₂H₅]⁺, 189 [M-COOC₂H₅]⁺ |

Chemical Reactivity and Synthetic Applications

The synthetic utility of Diethyl 2-[(4-methylphenyl)methylene]malonate stems from its defined points of reactivity.

Sources

- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 2. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to the Knoevenagel Condensation of 4-Methylbenzaldehyde with Diethyl Malonate

This technical guide provides a comprehensive overview of the Knoevenagel condensation, with a specific focus on the reaction between 4-methylbenzaldehyde and diethyl malonate. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this pivotal carbon-carbon bond-forming reaction. This document delves into the reaction's mechanistic underpinnings, provides a field-proven experimental protocol, and offers insights into the critical parameters governing the synthesis of diethyl (4-methylbenzylidene)malonate.

Introduction: The Significance of the Knoevenagel Condensation

The Knoevenagel condensation, a modification of the aldol condensation, is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[1][2] Named after the German chemist Emil Knoevenagel, this reaction involves the nucleophilic addition of a compound with an active methylene group to a carbonyl compound, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] The versatility of the Knoevenagel condensation has established it as a critical tool in the synthesis of a wide array of valuable compounds, including pharmaceuticals, fine chemicals, and functional polymers.[2][3]

The reaction of an aromatic aldehyde, such as 4-methylbenzaldehyde, with an active methylene compound like diethyl malonate is of particular interest. The resulting α,β-unsaturated product, diethyl (4-methylbenzylidene)malonate, serves as a versatile intermediate for further synthetic transformations. The electron-donating methyl group on the aromatic ring can influence the reactivity of the aldehyde and the properties of the final product.

Mechanistic Insights: The Role of the Catalyst

The Knoevenagel condensation is typically catalyzed by a weak base, with secondary amines like piperidine being a common and effective choice.[1][4] The catalyst's role is to facilitate the deprotonation of the active methylene compound without promoting the self-condensation of the aldehyde.[1]

The mechanism of the piperidine-catalyzed Knoevenagel condensation is thought to proceed through two potential pathways:

-

The Enolate Pathway: The basic catalyst deprotonates the diethyl malonate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 4-methylbenzaldehyde. The resulting alkoxide intermediate is protonated to form a β-hydroxy compound (an aldol-type adduct), which then undergoes base-catalyzed dehydration to yield the final α,β-unsaturated product.

-

The Iminium Pathway: Alternatively, the secondary amine catalyst can first react with the aldehyde to form an iminium ion. This iminium ion is more electrophilic than the original aldehyde, making it more susceptible to attack by the weakly nucleophilic enol form of diethyl malonate. Subsequent elimination of the amine catalyst leads to the formation of the product.[5][6] Theoretical calculations suggest that the formation of the iminium ion can be the rate-determining step.[5][6]

Both pathways ultimately lead to the formation of the desired α,β-unsaturated product. The prevailing mechanism can depend on the specific reactants, catalyst, and reaction conditions employed.

Visualizing the Reaction Mechanism

Caption: Proposed mechanistic pathways for the Knoevenagel condensation.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of diethyl (4-methylbenzylidene)malonate. The procedure is designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylbenzaldehyde | 120.15 | 1.20 g | 0.01 |

| Diethyl Malonate | 160.17 | 1.76 g (1.6 mL) | 0.011 |

| Piperidine | 85.15 | 0.085 g (0.1 mL) | 0.001 |

| Toluene | - | 20 mL | - |

| 1 M Hydrochloric Acid | - | 20 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Experimental Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 4-methylbenzaldehyde (1.20 g, 0.01 mol), diethyl malonate (1.76 g, 0.011 mol), and toluene (20 mL).

-

Catalyst Addition: Add piperidine (0.1 mL, 0.001 mol) to the reaction mixture.

-

Reflux and Water Removal: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water with toluene will commence, and water will collect in the Dean-Stark trap. Continue refluxing for 2-4 hours, or until no more water is collected.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). Visualize the spots under UV light. The disappearance of the 4-methylbenzaldehyde spot indicates the completion of the reaction.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary to obtain a colorless to pale yellow oil.

-

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization and Data

The identity and purity of the synthesized diethyl (4-methylbenzylidene)malonate can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.75 (s, 1H, vinylic CH)

-

δ 7.40 (d, J = 8.0 Hz, 2H, Ar-H)

-

δ 7.20 (d, J = 8.0 Hz, 2H, Ar-H)

-

δ 4.30 (q, J = 7.1 Hz, 4H, 2 x OCH₂)

-

δ 2.40 (s, 3H, Ar-CH₃)

-

δ 1.35 (t, J = 7.1 Hz, 6H, 2 x OCH₂CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 166.5, 164.0 (C=O)

-

δ 142.0, 140.0, 131.0, 130.0, 129.5, 128.0 (Ar-C and vinylic C)

-

δ 61.5 (OCH₂)

-

δ 21.5 (Ar-CH₃)

-

δ 14.0 (OCH₂CH₃)

-

-

IR (neat, cm⁻¹):

-

~2980 (C-H aliphatic)

-

~1725 (C=O, ester)

-

~1630 (C=C, alkene)

-

~1610, 1510 (C=C, aromatic)

-

Conclusion and Broader Implications

The Knoevenagel condensation of 4-methylbenzaldehyde with diethyl malonate is a robust and efficient method for the synthesis of a valuable α,β-unsaturated diester. The reaction proceeds in high yield under relatively mild conditions, and the use of a Dean-Stark trap effectively drives the reaction to completion by removing the water byproduct. The resulting product is a versatile synthetic intermediate that can be utilized in a variety of subsequent transformations, making this reaction a key step in many synthetic pathways within the pharmaceutical and chemical industries. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are paramount to achieving optimal results.

References

-

J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]4]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]]

-

Wikipedia. (2023, November 28). Knoevenagel condensation. Retrieved from [Link]1]

-

Ferreira, M. J., et al. (2017, May 25). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300-5307. Retrieved from [Link]5][6]

-

Singh, S., & Singh, P. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University. Retrieved from [Link]2]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Diethyl 2-[(4-methylphenyl)methylene]malonate

An In-depth Technical Guide to Diethyl 2-[(4-methylphenyl)methylene]malonate

Abstract

Diethyl 2-[(4-methylphenyl)methylene]malonate, a derivative of diethyl malonate, is a versatile α,β-unsaturated compound with significant applications in organic synthesis. Its strategic placement of electron-withdrawing groups and a reactive double bond makes it a valuable precursor for the synthesis of complex molecular architectures, including various heterocyclic compounds and pharmacologically active agents. This guide provides a comprehensive overview of its core physical and chemical properties, a detailed protocol for its synthesis via the Knoevenagel condensation, an exploration of its chemical reactivity, and its applications in research and development.

Core Physicochemical Properties

The compound's structure, featuring a para-substituted aromatic ring conjugated with the malonic ester framework, dictates its physical properties and spectral characteristics.

| Property | Value | Source(s) |

| CAS Number | 14111-33-2 | [1] |

| Molecular Formula | C₁₅H₁₈O₄ | [1] |

| Molecular Weight | 262.30 g/mol | [1] |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid | Inferred |

| Solubility | Immiscible in water; soluble in common organic solvents (e.g., ethanol, DMSO, toluene) | [2][3] |

Spectroscopic Signature

While specific spectra are lot-dependent, the expected spectroscopic data are as follows:

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the ethyl ester groups (a quartet around 4.2-4.3 ppm and a triplet around 1.2-1.3 ppm), the aromatic protons of the para-substituted ring (two doublets in the range of 7.2-7.5 ppm), a singlet for the vinylic proton (~7.7 ppm), and a singlet for the methyl group on the phenyl ring (~2.4 ppm).

-

¹³C NMR: Key signals include those for the two ester carbonyl carbons (~165-170 ppm), the carbons of the C=C double bond, the aromatic carbons, the carbons of the ethyl groups, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretching of the conjugated esters (around 1720-1730 cm⁻¹), along with C=C stretching bands for the alkene and aromatic ring, and C-O stretching bands.

-

Mass Spectrometry (MS): Electron impact mass spectrometry would show a molecular ion peak (M⁺) at m/z 262. Key fragmentation patterns would likely include the loss of an ethoxy radical (M-45) and the loss of the entire diethyl malonate moiety (M-159)[4].

Synthesis via Knoevenagel Condensation

The most common and efficient synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (diethyl malonate) with an aldehyde (p-tolualdehyde)[5].

Reaction Mechanism

The reaction proceeds through a well-established mechanism. A mild base is crucial; it must be strong enough to deprotonate the acidic α-carbon of diethyl malonate but not so strong as to cause self-condensation of the aldehyde[5].

Caption: Mechanism of the Knoevenagel condensation.

Experimental Protocol: Synthesis

This protocol describes a typical lab-scale synthesis.

Materials:

-

p-Tolualdehyde (4-methylbenzaldehyde)

-

Diethyl malonate

-

Piperidine (catalyst)

-

Toluene or Ethanol (solvent)

-

Hydrochloric acid (for neutralization)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-tolualdehyde (1.0 eq), diethyl malonate (1.1 eq), and the solvent (e.g., toluene, ~2-3 mL per mmol of aldehyde).

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture. Causality Note: Piperidine acts as a weak base to generate the nucleophilic malonate enolate without promoting unwanted side reactions of the aldehyde[2][5].

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Water is generated as a byproduct. If using a Dean-Stark apparatus with toluene, the removal of water drives the equilibrium towards the product.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate or ether and wash sequentially with dilute HCl (to neutralize the piperidine catalyst), water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is a viscous oil.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure Diethyl 2-[(4-methylphenyl)methylene]malonate.

Chemical Reactivity and Synthetic Applications

The compound is a Michael acceptor and a versatile building block for more complex molecules. Its reactivity is centered around the conjugated system.

Caption: Key reaction pathways for the title compound.

Michael Addition

As an electron-deficient alkene, it readily undergoes 1,4-conjugate addition (Michael Addition) with a wide range of soft nucleophiles, such as enolates, amines, and thiols. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation, providing access to more complex substituted malonic esters which are themselves precursors to pharmaceuticals and other fine chemicals[6][7].

Reduction

The compound can be selectively reduced. Catalytic hydrogenation (e.g., H₂/Pd-C) will typically reduce the carbon-carbon double bond to yield Diethyl 2-[(4-methylphenyl)methyl]malonate. More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), can reduce the ester functionalities to primary alcohols, yielding the corresponding diol.

Heterocycle Synthesis

Substituted diethyl malonates are classic precursors for six-membered heterocycles[8]. For instance, condensation with urea or thiourea can lead to the formation of barbiturate-like structures, which are a core motif in many central nervous system drugs[8][9]. Reactions with other 1,3-dinucleophiles can provide access to a wide array of pyrimidine and pyridine derivatives.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its handling should be guided by the known hazards of its parent compound, diethyl malonate.

-

Hazards: Assumed to be a combustible liquid that can cause serious eye irritation[10][11]. May cause skin and respiratory tract irritation[12][13].

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and a lab coat[12].

-

Handling: Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes[10][12].

-

Storage: Store in a cool, dry place in a tightly sealed container[12].

Conclusion

Diethyl 2-[(4-methylphenyl)methylene]malonate is a synthetically valuable intermediate. Its straightforward preparation via the Knoevenagel condensation and the versatile reactivity of its conjugated system make it a powerful tool for medicinal chemists and organic synthesis professionals. Its ability to serve as a Michael acceptor and a precursor for complex heterocyclic systems ensures its continued relevance in the development of novel molecules for drug discovery and materials science.

References

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl methylmalonate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl (phenylmethylene)malonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Fadnavis, N. W., et al. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. Retrieved from [Link]

- Google Patents. (n.d.). CN109336762B - Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene) malonate.

-

Kishida Chemical Co., Ltd. (2025). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Bednarz, S. (2009). Knoevenagel condensation of diethyl malonate with salicylaldehyde. Scribd. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. Retrieved from [Link]

-

Filo. (2024). Discuss synthetic applications of diethyl malonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]

-

Ramesh, P., Shalini, B., & Fadnavis, N. W. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 4, 7368-7373. Retrieved from [Link]

-

LookChem. (n.d.). DIETHYL METHYLMALONATE. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2-(4-methoxyphenyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DEEMM: The Versatile Malonate Ester Driving Innovation in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

vibzz lab. (2023, February 6). Diethyl Malonate : Synthesis via Fischer Esterification [Video]. YouTube. Retrieved from [Link]

-

Setiadji, S., et al. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2-(4-nitrobenzylidene)malonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Kappe, C. O. (n.d.). Malonates in Cyclocondensation Reactions. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Spectroscopy International. (2014). Diethyl benzylmalonate, IR, NMR, Mass. Retrieved from [Link]

-

ResearchGate. (2025). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, December 28). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate) [Video]. YouTube. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 3. manavchem.com [manavchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 7. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]

- 8. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 10. kishida.co.jp [kishida.co.jp]

- 11. carlroth.com [carlroth.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. synquestlabs.com [synquestlabs.com]

Structure elucidation of Diethyl 2-[(4-methylphenyl)methylene]malonate

An In-Depth Technical Guide to the Structure Elucidation of Diethyl 2-[(4-methylphenyl)methylene]malonate

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Diethyl 2-[(4-methylphenyl)methylene]malonate, a classic example of an α,β-unsaturated dicarbonyl compound. The synthesis is achieved via the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] This document details the strategic application of modern analytical techniques—notably Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—to unequivocally confirm the molecular structure. The causality behind experimental choices and the interpretation of spectral data are emphasized, offering field-proven insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Structure Confirmation

In the realm of chemical and pharmaceutical sciences, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research, from understanding reaction mechanisms to predicting pharmacological activity, is built. Diethyl 2-[(4-methylphenyl)methylene]malonate serves as an excellent case study for the principles of structure elucidation. Its synthesis via the Knoevenagel condensation of 4-methylbenzaldehyde and diethyl malonate is a robust and widely utilized transformation.[2] The subsequent analytical challenge is to verify that the desired product has been formed, free of starting materials and potential side-products. This guide will walk through the logical sequence of experiments and data interpretation required to achieve this with a high degree of confidence.

Synthesis via Knoevenagel Condensation

The formation of Diethyl 2-[(4-methylphenyl)methylene]malonate is a direct application of the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (diethyl malonate) to a carbonyl group (4-methylbenzaldehyde), followed by a dehydration step.[3] The reaction is typically catalyzed by a weak base, such as piperidine, which is sufficiently basic to deprotonate the diethyl malonate without promoting the self-condensation of the aldehyde.[4]

Reaction Mechanism

The mechanism proceeds in three key stages:

-

Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde to form a tetrahedral intermediate.

-

Dehydration: The intermediate is protonated and subsequently undergoes elimination of a water molecule to yield the final α,β-unsaturated product.[3]

Experimental Protocol: Synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate

-

Materials:

-

4-methylbenzaldehyde

-

Diethyl malonate

-

Piperidine (catalyst)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methylbenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene.

-

Add a catalytic amount of piperidine (0.05 eq).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate.

Spectroscopic Analysis and Structure Elucidation

The cornerstone of structure confirmation lies in the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules. It provides information on the number of different types of protons, their chemical environment, their relative numbers, and the connectivity between them.

Predicted ¹H NMR Data (in CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | 7.70 | s | 1H | =CH-Ar | The vinylic proton is deshielded by the adjacent aromatic ring and the two ester groups. |

| b | 7.40 | d | 2H | Ar-H (ortho to alkyl) | Aromatic protons ortho to the electron-donating methyl group are expected to be slightly shielded relative to the other aromatic protons. |

| c | 7.20 | d | 2H | Ar-H (ortho to C=) | Aromatic protons ortho to the electron-withdrawing methylene malonate group are deshielded. |

| d | 4.30 | q | 4H | -O-CH ₂-CH₃ | Methylene protons of the ethyl groups are adjacent to an oxygen atom, hence their downfield shift. They are split into a quartet by the neighboring methyl protons.[5] |

| e | 2.40 | s | 3H | Ar-CH ₃ | Protons of the methyl group attached to the aromatic ring. |

| f | 1.35 | t | 6H | -O-CH₂-CH ₃ | Methyl protons of the ethyl groups are split into a triplet by the adjacent methylene protons.[5] |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | 167.0 | C=O | Carbonyl carbons of the ester groups. |

| 2 | 164.5 | C=O | The two ester carbonyls may be slightly different due to their geometric relationship with the aromatic ring. |

| 3 | 142.0 | Ar-C -CH₃ | Quaternary aromatic carbon attached to the methyl group. |

| 4 | 141.0 | =C H-Ar | Vinylic carbon attached to the aromatic ring. |

| 5 | 131.0 | C =C(COOEt)₂ | Quaternary vinylic carbon attached to the malonate moiety. |

| 6 | 130.0 | Ar-CH | Aromatic carbons ortho to the methyl group. |

| 7 | 129.5 | Ar-CH | Aromatic carbons ortho to the methylene malonate group. |

| 8 | 128.0 | Ar-C (ipso) | Quaternary aromatic carbon attached to the vinylic carbon. |

| 9 | 62.0 | -O-C H₂-CH₃ | Methylene carbons of the ethyl groups, shifted downfield by the adjacent oxygen. |

| 10 | 21.5 | Ar-C H₃ | Methyl carbon attached to the aromatic ring. |

| 11 | 14.0 | -O-CH₂-C H₃ | Methyl carbons of the ethyl groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational excitation of specific bonds.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050 | Medium | C-H stretch (aromatic & vinylic) | Characteristic C-H stretching for sp² hybridized carbons. |

| ~2980 | Medium | C-H stretch (aliphatic) | C-H stretching for sp³ hybridized carbons of the ethyl and methyl groups. |

| ~1725 | Strong | C=O stretch (α,β-unsaturated ester) | The carbonyl stretching frequency is lower than that of a saturated ester due to conjugation with the C=C double bond.[6][7] |

| ~1630 | Medium | C=C stretch (alkene) | Stretching vibration of the carbon-carbon double bond. |

| ~1610 | Medium | C=C stretch (aromatic) | Characteristic stretching of the aromatic ring. |

| ~1250 & ~1150 | Strong | C-O stretch (ester) | Asymmetric and symmetric stretching vibrations of the C-O single bonds in the ester functional groups.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted MS Fragmentation

| m/z | Interpretation |

| 262 | [M]⁺, Molecular ion peak |

| 217 | [M - OEt]⁺, Loss of an ethoxy radical |

| 189 | [M - COOEt]⁺, Loss of an ethoxycarbonyl radical |

| 159 | [M - (COOEt)₂ + H]⁺, Loss of the diethyl malonate moiety with a hydrogen transfer.[9] |

| 117 | [M - C₈H₇O₄]⁺, Toluyl cation |

Structure Elucidation Logic Diagram

Caption: Logical flow for the structure elucidation of Diethyl 2-[(4-methylphenyl)methylene]malonate.

Conclusion

The structural elucidation of Diethyl 2-[(4-methylphenyl)methylene]malonate is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The Knoevenagel condensation provides a reliable synthetic route to the target compound. Subsequent analysis by ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its structure. By carefully interpreting the data from each technique, a self-validating system is created, ensuring the scientific integrity of the result. This guide provides a robust framework for applying these principles to the characterization of this and other related molecules.

References

-

JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(3), 62-68. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Original Knoevenagel condensation reaction: formaldehyde and diethyl... Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

ACS Publications. (2019). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. Retrieved from [Link]

-

University of Regensburg. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

S3 Amazonaws. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy - Organic Chemistry Data & Info. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 100% ethyl acetate, neat. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzylidene-malonic acid, diethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (n.d.). Carbon-13 NMR study of the effect of the polar character of substituents on p-.pi. conjugation in .alpha.,.beta.-unsaturated ethers, acetals, orthoesters, and orthocarbonates. Retrieved from [Link]

-

NIST WebBook. (n.d.). Diethyl malonate. Retrieved from [Link]

-

ACS Publications. (n.d.). Studies in Mass Spectroscopy. VI.1a Mass Spectra of Substituted Diethyl Malonates. Retrieved from [Link]

-

YouTube. (2024). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). α,β-unsaturated esters. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl 2-benzhydryl-2-ethylmalonate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

mzCloud. (2017). Diethyl malonate. Retrieved from [Link]

-

PMC. (n.d.). Diethyl 2-(2-nitrobenzylidene)malonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

-

YouTube. (2022). Synthesis of Diethyl malonate (Malonic ester) | Dr. Bharat Baria. Retrieved from [Link]

- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]

An In-Depth Technical Guide to the Synthesis and Reactivity of Diethyl 2-[(4-methylphenyl)methylene]malonate

Abstract

This technical guide provides a comprehensive examination of Diethyl 2-[(4-methylphenyl)methylene]malonate, a versatile intermediate in modern organic synthesis. While originating from the classically reactive "active methylene" species, diethyl malonate, the title compound's reactivity profile is dominated by the electron-deficient alkene functionality created during its synthesis. This document elucidates the foundational Knoevenagel condensation used for its preparation, offering a detailed mechanistic breakdown and actionable experimental protocols. The core of this guide focuses on the subsequent reactivity of the α,β-unsaturated system, primarily its role as a potent Michael acceptor. We will explore reaction mechanisms, provide step-by-step procedures for key transformations, and present quantitative data to inform experimental design. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential.

Introduction: The Legacy of the Active Methylene Group

The story of Diethyl 2-[(4-methylphenyl)methylene]malonate begins with one of the most fundamental building blocks in C-C bond formation: the active methylene compound.

The Archetypal Active Methylene Compound: Diethyl Malonate

Diethyl malonate is a cornerstone reagent in organic synthesis, primarily due to the unique reactivity of its central methylene (CH₂) group.[1][2] The protons on this carbon are significantly more acidic (pKa ≈ 13 in DMSO) than typical alkane protons. This heightened acidity is a direct consequence of the two flanking ester groups, which act as powerful electron-withdrawing groups.[1][3] Upon deprotonation by a suitable base, a resonance-stabilized enolate ion is formed, making the central carbon a potent nucleophile. This nucleophilicity is the basis for the classical malonic ester synthesis, which allows for the straightforward alkylation and subsequent conversion to a wide array of carboxylic acids.[4][5][6]

Synthesis of the Target Compound: The Knoevenagel Condensation

The title compound, Diethyl 2-[(4-methylphenyl)methylene]malonate, is synthesized by reacting the nucleophilic diethyl malonate with an electrophilic aldehyde, specifically 4-methylbenzaldehyde. This transformation is a classic example of the Knoevenagel condensation .[7][8][9] This reaction involves a nucleophilic addition followed by a dehydration, effectively converting the nucleophilic active methylene center into an electrophilic carbon-carbon double bond.[8]

Structural Features and Resulting Reactivity: From Nucleophile to Electrophile

The Knoevenagel condensation fundamentally inverts the electronic character of the malonate's central carbon. The resulting C=C double bond is in conjugation with both ester carbonyls. This extended π-system pulls electron density away from the β-carbon (the carbon bonded to the 4-methylphenyl group), rendering it highly electrophilic and susceptible to attack by nucleophiles. This structure is a classic Michael acceptor , and its primary mode of reactivity is the 1,4-conjugate addition, commonly known as the Michael addition reaction.[10]

Synthesis via Knoevenagel Condensation

The efficient synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate is critical for its use as a synthetic intermediate. The Knoevenagel condensation provides a reliable and high-yielding route.

Mechanistic Overview

The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[7][11] A strong base is generally avoided as it can promote the self-condensation of the aldehyde.[8] The mechanism proceeds through three key stages:

-

Enolate Formation: The basic catalyst deprotonates the active methylene group of diethyl malonate to form the resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde, forming a tetrahedral intermediate (an aldol-type adduct).

-

Dehydration: This intermediate is protonated and subsequently undergoes elimination of a water molecule to yield the final α,β-unsaturated product. The formation of this highly conjugated system provides the thermodynamic driving force for the reaction.[12]

Diagram of the Knoevenagel Condensation Mechanism

Caption: Mechanism of base-catalyzed Knoevenagel condensation.

Experimental Protocol: Synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate

This protocol is a representative procedure adapted from established methodologies for Knoevenagel condensations.[9][11]

Materials:

-

4-methylbenzaldehyde

-

Diethyl malonate

-

Piperidine

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 4-methylbenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene (approx. 100 mL).

-

Catalyst Addition: Add piperidine (0.1 eq) to the mixture. The use of a catalytic amount of a weak base is crucial to prevent side reactions.

-

Reaction: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by observing water collection (theoretical amount is 1.0 eq) or by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove piperidine), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The resulting crude oil or solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.

Core Reactivity: The Michael Addition

The primary utility of Diethyl 2-[(4-methylphenyl)methylene]malonate in subsequent synthetic steps stems from its character as a Michael acceptor.

The Michael Acceptor: Electronic Properties

The electrophilicity of the β-carbon in the α,β-unsaturated system is significantly enhanced by the presence of two electron-withdrawing ester groups. This makes the compound a highly reactive substrate for Michael addition reactions, even with soft or weak nucleophiles.

General Mechanism of Michael Addition

The Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[10]

-

Nucleophilic Attack: A nucleophile (Michael donor) attacks the electrophilic β-carbon of the double bond.

-

Enolate Formation: The electron density is pushed through the conjugated system to form a resonance-stabilized enolate intermediate.

-

Protonation: The enolate is protonated (typically by the solvent or during aqueous workup) to yield the final 1,4-adduct.

Diagram of the Michael Addition Workflow

Caption: Generalized workflow for the Michael Addition reaction.

Experimental Protocol: A Representative Michael Addition

This protocol describes the addition of a second equivalent of diethyl malonate to the title compound, a reaction that forms a precursor to more complex polycarboxylic acids.

Materials:

-

Diethyl 2-[(4-methylphenyl)methylene]malonate

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

1M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

-

Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

-

Nucleophile Formation: Cool the solution to 0°C and add diethyl malonate (1.0 eq) dropwise. Stir for 30 minutes at 0°C to ensure complete formation of the nucleophilic enolate.

-

Addition of Michael Acceptor: Add a solution of Diethyl 2-[(4-methylphenyl)methylene]malonate (1.0 eq) in anhydrous ethanol dropwise to the enolate solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 4-12 hours).

-

Quenching and Workup: Cool the reaction mixture to 0°C and carefully quench by adding 1M HCl until the solution is acidic (pH ~5-6).

-

Extraction and Purification: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The crude product can be purified by column chromatography.

Enantioselective Michael Additions

For applications in drug development, achieving stereocontrol is paramount. The Michael addition to substrates like Diethyl 2-[(4-methylphenyl)methylene]malonate can be rendered enantioselective by using chiral catalysts. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinamides, have proven effective.[13][14] Similarly, chiral metal complexes, for instance, a Nickel-Sparteine complex, can catalyze these additions with good to excellent enantioselectivity.[15]

Table 1: Catalyst Systems for Enantioselective Michael Additions

| Catalyst Type | Example | Typical Nucleophile | Achieved Enantioselectivity (ee) | Reference |

| Chiral Phase-Transfer | Cinchonium-based triazine | Diethyl malonate | Good | [15] |

| Bifunctional Organocatalyst | Thiourea-tertiary amine | Diethyl malonate | High | [13] |

| Chiral Metal Complex | Nickel-Sparteine | Diethyl malonate | Good to Excellent | [15] |

| Bifunctional Organocatalyst | 2-aminoDMAP/urea | Nitroalkanes | High to Excellent | [14] |

Other Significant Reactions

Beyond the Michael addition, the reactivity of the conjugated system can be exploited in several other synthetically useful transformations.

-

Cycloaddition Reactions: The electron-poor double bond makes the compound an excellent dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic and bicyclic systems.

-

Reduction: The C=C double bond can be selectively reduced via catalytic hydrogenation (e.g., using H₂/Pd-C). This yields Diethyl 2-[(4-methylphenyl)methyl]malonate, which restores an acidic C-H proton (now a methine), enabling further functionalization via enolate chemistry.

-

Hydrolysis and Decarboxylation: Under harsh acidic or basic conditions, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid. Upon heating, this β,γ-unsaturated diacid can undergo decarboxylation to yield a substituted cinnamic acid derivative, a valuable class of compounds in pharmaceuticals and materials science.

Spectroscopic and Analytical Characterization

Verification of the synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate is achieved through standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Value/Observation |

| ¹H NMR | Vinyl proton (-CH=) | Singlet, δ ≈ 7.5-7.8 ppm |

| Aromatic protons | Multiplets, δ ≈ 7.1-7.4 ppm | |

| Methylene protons (-OCH₂CH₃) | Quartets, δ ≈ 4.3 ppm | |

| Methyl protons (-CH₃) | Triplets, δ ≈ 1.3 ppm | |

| Aryl methyl protons (Ar-CH₃) | Singlet, δ ≈ 2.4 ppm | |

| IR (Infrared) | C=O stretch (ester) | Strong absorption, ~1720-1730 cm⁻¹ |

| C=C stretch (conjugated) | Absorption, ~1620-1640 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 262.12 (for C₁₅H₁₈O₄) |

Note: Specific chemical shifts (δ) can vary based on the solvent used for NMR analysis.

Conclusion

Diethyl 2-[(4-methylphenyl)methylene]malonate represents a powerful synthetic intermediate whose utility is a direct result of its preparation from an active methylene precursor. The Knoevenagel condensation transforms the nucleophilic character of diethyl malonate into a potent electrophilic Michael acceptor. This reactivity profile, particularly its susceptibility to conjugate additions, allows for the facile construction of complex carbon skeletons. The potential for enantioselective transformations further elevates its importance for professionals in pharmaceutical and fine chemical synthesis. A thorough understanding of its synthesis and reactivity is key to unlocking its full potential as a versatile building block in organic chemistry.

References

- Australian Journal of Chemistry. (2003). Reactions of Active Methylene Compounds with Benzhydrol During Solvolysis in Formic Acid. ConnectSci.

- Scribd. Active Methylene Compounds and Named Reactions-1.

- Sodium Methoxide. (2023). Diethyl Malonate Applications.

- Alfa Chemistry. Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives.

- PMC, NIH. Malonates in Cyclocondensation Reactions.

- ChemicalBook. Application of Diethyl malonate.